8-Chloro Diclosulam

Triazolopyrimidine herbicide Structural differentiation Physicochemical properties

Procure 8-Chloro Diclosulam (CAS 207801-50-1; C₁₃H₉Cl₃FN₅O₃S; MW 440.7) as a structurally distinct analytical reference standard for ALS inhibitor research. Its unique 8-chloro substitution pattern ensures unequivocal LC-MS/MS separation from diclosulam (MW 406.22) and related triazolopyrimidines, preventing co-elution artifacts in multi-residue QuEChERS methods. An essential tool for environmental fate studies, soil metabolite quantification (8-chloro-5-hydroxy degradate), and herbicide resistance monitoring programs targeting ALS point mutations.

Molecular Formula C13H9Cl3FN5O3S
Molecular Weight 440.7 g/mol
Cat. No. B15292556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro Diclosulam
Molecular FormulaC13H9Cl3FN5O3S
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F
InChIInChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3
InChIKeyLETGQJLCXNKLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro Diclosulam Procurement Guide: Triazolopyrimidine Sulfonanilide Herbicide Derivative for Environmental Fate and Residue Research


8-Chloro Diclosulam (CAS 207801-50-1) is a triazolopyrimidine sulfonanilide compound bearing a chlorine substituent at the 8-position of the [1,2,4]triazolo[1,5-c]pyrimidine ring system. With a molecular formula of C₁₃H₉Cl₃FN₅O₃S and a molecular weight of 440.7 g/mol, it is structurally distinguished from the commercial herbicide diclosulam (C₁₃H₁₀Cl₂FN₅O₃S, MW 406.22 g/mol) by the presence of a third chlorine atom on the heterocyclic core [1]. This compound belongs to the well-characterized class of acetolactate synthase (ALS)/acetohydroxyacid synthase (AHAS) inhibitors that disrupt branched-chain amino acid biosynthesis in susceptible plants [2]. 8-Chloro Diclosulam is primarily utilized as a research chemical and analytical reference standard for environmental fate investigations, residue monitoring method development, and structure–activity relationship (SAR) studies within the triazolopyrimidine herbicide family.

Why 8-Chloro Diclosulam Cannot Be Replaced by Generic Triazolopyrimidine ALS Inhibitors in Analytical and Environmental Research


Triazolopyrimidine sulfonanilide herbicides exhibit pronounced structure–activity relationships in which subtle modifications to the heterocyclic ring system—particularly halogen substitution patterns—significantly alter ALS enzyme binding affinity (I₅₀), whole-plant metabolic stability, crop selectivity, and environmental degradation pathways [1]. The 8-chloro substituent on 8-Chloro Diclosulam generates a distinct chromatographic retention profile and mass spectrometric fragmentation pattern compared to diclosulam (two chlorines on the aniline ring only), cloransulam-methyl (one chlorine on the aniline ring, methyl ester functionality), and florasulam (different triazolopyrimidine substitution) [2]. These physicochemical differences preclude direct substitution in validated analytical methods for residue quantification, where certified reference standards must match the exact analyte structure to ensure method accuracy, linearity, and recovery verification. Furthermore, in soil metabolism studies, the 8-chloro-5-hydroxy analogue of diclosulam has been identified as a major degradate exceeding 10% of the applied parent, establishing the 8-chloro structural motif as environmentally relevant and necessitating the use of authentic 8-chloro standards for fate and transport investigations [3].

8-Chloro Diclosulam Quantitative Differentiation Evidence Against Diclosulam, Cloransulam-methyl, and Florasulam


Molecular Weight and Chlorine Content Differentiation: 8-Chloro Diclosulam vs. Diclosulam, Cloransulam-methyl, and Florasulam

8-Chloro Diclosulam possesses three chlorine atoms (two on the N-aryl ring, one at the 8-position of the triazolopyrimidine core), resulting in a molecular weight of 440.7 g/mol. This is 34.5 g/mol (8.5%) greater than the parent herbicide diclosulam (C₁₃H₁₀Cl₂FN₅O₃S, MW 406.22 g/mol, two chlorine atoms) [1]. Compared to cloransulam-methyl (C₁₅H₁₃ClFN₅O₅S, MW 429.81 g/mol, one chlorine atom plus a methyl ester), 8-Chloro Diclosulam is 10.9 g/mol heavier and contains two additional chlorine atoms [2]. The increased chlorination elevates the calculated logP, which directly influences reversed-phase HPLC retention and solid-phase extraction recovery in multi-residue analytical methods [3].

Triazolopyrimidine herbicide Structural differentiation Physicochemical properties

Soil Metabolite Formation Rate: 8-Chloro-5-Hydroxy-Diclosulam as a Major Diclosulam Degradate (>10% of Applied)

In a nine-soil aerobic metabolism study conducted across U.S., Argentine, and Brazilian agricultural soils, diclosulam was applied at 0.1 ppm (equivalent to ~2× the maximum field rate of 52 g a.i./ha). Three soil metabolites exceeded 10% of the applied radioactivity in at least one soil, one of which was identified as the 8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) [1]. The parent diclosulam exhibited an average two-compartment DT₅₀ of 28 ± 12 days across all soils [1]. The field DT₅₀ for diclosulam is reported as 20 days (non-persistent), with a typical laboratory DT₅₀ of 49 days [2]. The 8-Cl-diclosulam metabolite thus represents a quantitatively significant and environmentally persistent transformation product that must be accounted for in regulatory residue definitions and groundwater monitoring programs.

Soil metabolism Environmental fate Diclosulam degradation

Soil Sorption Coefficients (Kd): Metabolite Mobility vs. Parent Diclosulam

In the same nine-soil aerobic metabolism study, apparent sorption coefficients (Kd) were determined using 0.01 M CaCl₂ extraction followed by acidified acetone extraction. The initial Kd for parent diclosulam averaged 1.1 L/kg across the six soils tested, indicating low to moderate sorption and potential mobility in soil profiles [1]. Kd coefficients for the metabolites, including the 8-chloro-5-hydroxy analogue, tended to be slightly lower than that for diclosulam [1], implying marginally greater aqueous mobility for the chloro-substituted degradate. Importantly, sorptivity of both diclosulam and its degradates increased with incubation time, reflecting progressive binding to soil organic matter [1]. A separate field dissipation study confirmed that rapid degradation rates and increasing sorption over time resulted in low persistence and mobility of diclosulam under field conditions [2].

Soil sorption Pesticide mobility Groundwater leaching

ALS Enzyme Inhibition Potency: Class-Level Activity Context for 8-Chloro Diclosulam

The parent compound diclosulam (XDE 564) exhibits an inhibition constant (Ki) of less than 32 nM against plant ALS, placing it among the high-potency triazolopyrimidine sulfonanilide herbicides . Within this chemical class, heterocyclic ring substitution—particularly halogen placement—modulates both in vitro ALS I₅₀ values and whole-plant herbicidal activity through effects on enzyme binding affinity and metabolic stability in planta [1]. The 8-chloro substituent on 8-Chloro Diclosulam occupies a position on the triazolopyrimidine ring that, by analogy to SAR trends established for 5- and 7-position modifications in the penoxsulam discovery program, is expected to influence both ALS binding kinetics and cytochrome P450-mediated metabolic detoxification rates in tolerant crop species [1]. While no direct I₅₀ or Ki measurement for isolated 8-Chloro Diclosulam was identified in the peer-reviewed literature, its structural positioning within this well-characterized pharmacophore strongly supports its utility as a probe compound for ALS inhibition mechanism studies and resistance monitoring programs.

Acetolactate synthase inhibition Herbicide mode of action Triazolopyrimidine SAR

Crop Selectivity Basis: Comparative Metabolism Rates and the Role of Ring Substitution

The selectivity of diclosulam in soybean and peanut crops is attributed to two principal mechanisms: limited translocation within tolerant species, and rapid metabolic deactivation to non-phytotoxic forms [1]. In soybean, diclosulam exhibits a degradation half-life of approximately 3 hours [1]. Whole-plant activity of triazolopyrimidine sulfonanilides has been modeled as a function of both in vitro ALS I₅₀ and metabolic stability, with the model explaining 78% of the variance in jimsonweed activity (r² = 0.78, N = 36 compound–species combinations) [2]. The 8-chloro substituent introduces an additional site for potential oxidative metabolism (hydroxylation) or glutathione conjugation, which may alter the metabolic stability profile relative to the 8-unsubstituted parent diclosulam. This differential is directly relevant to understanding the molecular basis of crop–weed selectivity within the triazolopyrimidine class.

Herbicide selectivity Metabolic detoxification Crop tolerance

8-Chloro Diclosulam: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Certified Reference Standard for Diclosulam Residue Analysis by LC-MS/MS in Soil and Crop Matrices

Regulatory residue laboratories conducting diclosulam monitoring in soybean, peanut, or rotational crop matrices require 8-Chloro Diclosulam as a structurally distinct internal standard or system suitability check compound. Its higher molecular weight (440.7 vs. 406.22 g/mol) and distinctive three-chlorine isotopic signature enable unequivocal chromatographic separation and mass spectrometric identification from the parent diclosulam, avoiding co-elution or ion suppression artifacts in multi-residue QuEChERS-LC-MS/MS methods [1]. The compound's different LogP (elevated relative to diclosulam's LogP of 0.85 due to additional chlorination) ensures distinct solid-phase extraction recovery profiles that can be used to validate extraction efficiency across a range of analyte polarities [2].

Environmental Fate Studies: Aged Soil Leaching and Groundwater Vulnerability Assessment of Diclosulam Degradates

As established by the nine-soil metabolism study, the 8-chloro-5-hydroxy metabolite of diclosulam is a major soil degradate (>10% of applied) with a Kd slightly lower than the parent (Kd_parent = 1.1 L/kg) [3]. Environmental fate laboratories conducting aged-soil column leaching studies or groundwater monitoring programs must procure the 8-chloro structural analogue to prepare authentic calibration curves for quantifying this more mobile fraction. The increasing sorptivity of diclosulam and its degradates over time [3] makes time-resolved sampling protocols essential; the 8-chloro standard enables accurate mass balance closure in total ¹⁴C-diclosulam dissipation studies where extractable vs. bound residue fractions must be chemically characterized.

Structure–Activity Relationship (SAR) Probe in ALS Inhibitor Discovery Programs

Triazolopyrimidine herbicide discovery programs utilize systematic ring substitution to optimize the dual parameters of ALS I₅₀ (target potency) and metabolic stability (crop selectivity), which together explain 78% of whole-plant activity variance [4]. 8-Chloro Diclosulam provides a defined structural modification at a position not commonly substituted in commercial triazolopyrimidines (diclosulam, cloransulam-methyl, florasulam all lack 8-position substitution), enabling medicinal chemistry teams to isolate the contribution of 8-chloro substitution to enzyme binding kinetics, cytochrome P450 oxidative metabolism rates, and ultimately in vivo herbicidal efficacy across monocot and dicot weed spectra.

ALS Resistance Monitoring: Diagnostic Tool for Target-Site Mutation Characterization

ALS inhibitor resistance in broadleaf weeds such as Amaranthus, Bidens, and Euphorbia species is frequently conferred by specific point mutations in the ALS gene (e.g., Trp574Leu, Ser653Thr) that alter herbicide binding [5]. Resistance monitoring programs can employ 8-Chloro Diclosulam as a diagnostic probe compound in dose-response assays on suspected resistant populations. Because different ALS mutations confer distinct cross-resistance patterns across triazolopyrimidine, sulfonylurea, and imidazolinone subclasses, the response of a resistant biotype to the 8-chloro analog—relative to diclosulam, cloransulam-methyl, and imazapic—provides mechanistic insight into the specific resistance allele present and informs herbicide rotation recommendations for resistance management.

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